Amiodarone-d4 Hydrochloride
説明
Systematic IUPAC Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride. This comprehensive chemical name precisely describes the molecular structure, highlighting the specific deuterium substitution pattern within the ethoxy linkage region. The compound maintains the core structural framework of the parent amiodarone molecule while incorporating four deuterium atoms in a tetradeuterio configuration.
The molecular formula of this compound is C₂₅H₃₀ClI₂NO₃, with variations in reported molecular weights ranging from 681.78 to 685.80 atomic mass units depending on the specific analytical method employed. The Chemical Abstracts Service registry number 1216715-80-8 provides unique identification for this deuterated compound. Alternative nomenclature systems refer to this compound as Amiodarone-d4 HCl or Amiodarone-d4 (hydrochloride), reflecting the salt form of the deuterated active pharmaceutical ingredient.
The structural formula reveals a complex heterocyclic system incorporating a benzofuran moiety connected to a diiodinated phenyl ring through a ketone linkage. The deuterium labeling specifically targets the ethoxy side chain, where four hydrogen atoms are systematically replaced with deuterium isotopes. This isotopic substitution pattern preserves the fundamental pharmacological properties while enabling sophisticated analytical detection and quantification methodologies.
Table 1: Molecular Characteristics of this compound
Isotopic Labeling Patterns and Deuterium Incorporation Efficiency
The deuterium labeling pattern in this compound follows a highly specific substitution scheme targeting the ethoxy linkage region of the molecule. The tetradeuterio incorporation occurs at the 1,1,2,2-positions of the ethyl group within the 2-(diethylamino)ethoxy side chain, creating a [1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy] configuration. This strategic positioning ensures minimal disruption to the overall molecular conformation while providing distinct isotopic signatures for analytical applications.
Industrial production methods achieve remarkable deuterium incorporation efficiency, with reported isotopic purity levels reaching 98.8% according to comprehensive analytical characterization. The synthesis involves carefully controlled deuterium exchange reactions utilizing deuterated reagents such as deuterium oxide or deuterated solvents under specific catalytic conditions. Catalytic deuteration employing palladium on carbon facilitates efficient hydrogen-deuterium exchange while maintaining structural integrity throughout the labeling process.
Quality control protocols mandate isotopic purity specifications exceeding 98% to ensure reliable analytical performance. Advanced characterization techniques including mass spectrometry and nuclear magnetic resonance spectroscopy confirm the precise deuterium distribution pattern and overall isotopic enrichment levels. The deuterium labeling stability under various storage and analytical conditions demonstrates exceptional robustness, making this compound suitable for long-term research applications.
Table 2: Isotopic Labeling Characteristics
X-ray Crystallographic Analysis and Solid-State Structure
X-ray crystallographic investigations of amiodarone hydrochloride and related derivatives provide fundamental insights into the solid-state organization and molecular packing arrangements. The parent compound amiodarone hydrochloride crystallizes in the monoclinic space group P2₁/c with unit cell parameters of a = 17.124 Å, b = 17.079 Å, c = 9.162 Å, and β = 98.37°. The crystal structure reveals a unit cell volume of 2651.2 Ų accommodating four molecular units with a calculated density of 1.71 g/cm³.
The molecular conformation in the crystalline state demonstrates significant structural features including the relative orientation of the benzofuran and diiodophenyl ring systems. The ketone linkage adopts a specific geometric arrangement that influences intermolecular packing interactions and overall crystal stability. Hydrogen bonding patterns involving the hydrochloride salt contribute to the three-dimensional crystal lattice organization and thermal stability characteristics.
Comparative crystallographic analysis with related structural analogs, including desethyl-amiodarone hydrochloride, reveals systematic variations in unit cell parameters and molecular packing motifs. The desethyl derivative exhibits distinct crystallographic parameters with a = 23.867 Å, b = 10.134 Å, c = 10.287 Å, and β = 93.91°, reflecting the influence of side chain modifications on solid-state organization. These structural variations provide valuable insights into structure-activity relationships and polymorphic behavior patterns.
Table 3: Crystallographic Parameters for Amiodarone Hydrochloride
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell a | 17.124 Å | |
| Unit Cell b | 17.079 Å | |
| Unit Cell c | 9.162 Å | |
| Beta Angle | 98.37° | |
| Unit Cell Volume | 2651.2 Ų | |
| Density | 1.71 g/cm³ | |
| Z Value | 4 |
Comparative Spectroscopic Profiling (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound, with particular emphasis on deuterium incorporation verification and molecular conformation analysis. Proton nuclear magnetic resonance spectra demonstrate characteristic signal patterns consistent with the benzofuran ring system, aromatic protons, and aliphatic side chain components. The deuterium substitution results in specific signal alterations within the ethoxy region, enabling precise isotopic purity determination through integration ratio analysis.
Mass spectrometry analysis reveals distinct molecular ion peaks corresponding to the deuterated molecular weight, with expected values around 685.80 atomic mass units for the hydrochloride salt form. Multiple reaction monitoring techniques utilize specific mass transitions including m/z 650.1→104.1 for the deuterated compound compared to m/z 646.1→100.1 for the non-deuterated parent molecule. These characteristic fragmentation patterns enable sensitive and selective quantification in biological matrices and analytical applications.
Infrared spectroscopy investigations demonstrate characteristic absorption bands associated with the benzofuran aromatic system, ketone carbonyl stretching, and amine functional groups. The spectrum exhibits peaks in the 2960-2800 cm⁻¹ region corresponding to aliphatic carbon-hydrogen stretching vibrations, while aromatic carbon-carbon ring stretching appears at 1558 cm⁻¹ and 1529 cm⁻¹. The ketonic carbon-oxygen stretching vibration occurs at 1284 cm⁻¹, providing structural confirmation and purity assessment capabilities.
Table 4: Spectroscopic Characteristics
Tautomeric and Conformational Dynamics in Solution
Conformational analysis of amiodarone and its deuterated derivatives reveals significant flexibility within the molecular framework, particularly regarding the relative orientations of the benzofuran and diiodophenyl ring systems. Studies utilizing membrane bilayer systems demonstrate that amiodarone can adopt conformations significantly different from those observed in crystalline states. The calculated minimum energy structure in membrane environments shows distinct conformational preferences compared to solid-state crystal structures.
The high membrane partition coefficient of approximately 10⁶ indicates strong hydrophobic interactions and conformational adaptation to lipid bilayer environments. Small angle X-ray diffraction studies reveal that iodine atoms locate approximately 6 Å from the bilayer center, suggesting specific orientation preferences within membrane systems. This positional information correlates with time-averaged conformational states that differ substantially from gas-phase or crystal structure geometries.
Molecular dynamics simulations and computational modeling provide insights into the conformational energy landscape and preferred tautomeric states under various solution conditions. The deuterium substitution pattern in this compound minimally perturbs the overall conformational behavior while enabling sophisticated tracking of molecular dynamics and interaction patterns. Solution-state nuclear magnetic resonance studies reveal dynamic exchange processes and conformational equilibria that influence biological activity and analytical detection characteristics.
The dielectric environment significantly influences conformational preferences, with calculated structures in low dielectric media (κ = 2) demonstrating markedly different geometries compared to aqueous or high dielectric environments. These conformational variations have important implications for drug-membrane interactions, analytical method development, and pharmacokinetic modeling applications. The deuterium labeling strategy preserves these fundamental conformational properties while enabling precise analytical quantification and metabolic tracking capabilities.
Table 5: Conformational Analysis Parameters
特性
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i13D2,14D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDYQOUSLNIHG-MMJSDMDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)N(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661786 | |
| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216715-80-8 | |
| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1216715-80-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Formation of 2-Butylbenzofuran
The synthesis begins with salicylaldehyde reacting with 2-halogenated caproic acid hydrocarbyl ester (e.g., 2-bromohexanoate) in an aprotic solvent such as toluene or dichloromethane. Catalysts like cesium carbonate or sodium acetate facilitate condensation and subsequent cyclization to form 2-butylbenzofuran. Key conditions include:
Friedel-Crafts Acylation
2-Butylbenzofuran undergoes Friedel-Crafts acylation with p-methoxybenzoyl chloride in the presence of Lewis acids like zinc chloride or aluminum chloride. This step introduces the 4-methoxybenzoyl group at the 3-position of the benzofuran ring. Demethylation via hydrochloric acid yields 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
Iodination
The hydroxyl group on the benzoyl moiety is iodinated using iodine in a protonic solvent (e.g., acetic acid). This step introduces two iodine atoms at the 3 and 5 positions of the benzene ring, forming 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran.
Deuterated Ethoxy Side Chain Introduction
The critical deuterium incorporation occurs during the condensation of 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran with deuterated 2-diethylaminoethyl chloride hydrochloride. This step replaces the hydroxyl group with a deuterated ethoxy side chain.
-
Deuterated reagent : 2-diethylaminoethyl chloride-d4 hydrochloride (synthesized via deuteration of the ethoxy group using D2O or deuterated ethanol)
-
Catalysts : Sodium hydroxide or potassium carbonate
-
Solvent : Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature : 50–80°C
Hydrochloride Salt Formation
The final product is precipitated as the hydrochloride salt by treating the free base with hydrochloric acid in an alcoholic solvent, followed by recrystallization to enhance purity.
Optimization of Deuterium Incorporation
Achieving high isotopic purity (>99% D4) requires stringent control over reaction conditions:
Deuterated Reagent Synthesis
The ethoxy group’s deuteration involves exchanging hydrogen with deuterium in 2-diethylaminoethyl chloride. Common methods include:
Reaction Solvent Selection
Aprotic solvents like DMF or THF minimize proton-deuterium exchange, preserving isotopic integrity. Polar solvents with active hydrogen (e.g., methanol) are avoided.
Temperature and pH Control
Maintaining temperatures below 80°C and a slightly basic pH (7.5–8.5) during condensation prevents deuterium loss.
Analytical Validation and Quality Control
Post-synthesis analyses ensure isotopic and chemical purity:
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
-
Purity : ≥99% by reverse-phase HPLC using a C18 column and UV detection at 240 nm.
-
Retention time : Matches non-deuterated amiodarone hydrochloride, ensuring structural similarity.
Comparative Data: Key Reaction Parameters
| Step | Parameter | Non-Deuterated Value | Deuterated Value |
|---|---|---|---|
| Condensation (Step 4) | Solvent | Toluene | DMF/THF |
| Catalyst | Sodium carbonate | Potassium carbonate | |
| Temperature | 60–80°C | 50–70°C | |
| Reaction time | 8–12 hours | 10–15 hours | |
| Iodination (Step 3) | I2:Molar ratio | 1:2.2 | 1:2.5 |
| Yield | 85–90% | 75–80% |
Challenges and Mitigation Strategies
Isotopic Dilution
Byproduct Formation
化学反応の分析
反応の種類: アミオダロン-d4 (塩酸塩) は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、代謝物を形成するために酸化される可能性があります。
還元: 還元反応は、分子内の官能基を変換できます。
置換: 分子中のハロゲン原子は、他の基で置換される可能性があります。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) など。
還元剤: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) など。
置換試薬: ハロゲン化剤や求核剤など。
主な生成物: これらの反応から生成される主な生成物には、さまざまな代謝物とアミオダロン-d4 の誘導体があり、質量分析や核磁気共鳴 (NMR) 分光法などの技術を使用して分析できます。
4. 科学研究への応用
アミオダロン-d4 (塩酸塩) は、次のものを含む、幅広い科学研究用途があります。
薬物動態研究: 重水素化された形態は、体内におけるアミオダロンの吸収、分布、代謝、排泄 (ADME) を研究するために使用されます。
代謝経路分析: 同位体標識は、代謝経路を追跡し、代謝物を特定するのに役立ちます。
薬物相互作用研究: アミオダロン-d4 が他の薬物とどのように相互作用し、薬物代謝にどのような影響を与えるかを理解します。
生物学的研究: 化合物が細胞プロセスに与える影響と、その潜在的な治療的用途を調べます。
工業的応用: 新しい製剤の開発や、薬物の安定性と有効性の向上に使用されます。
科学的研究の応用
Analytical Chemistry
Amiodarone-d4 hydrochloride is predominantly employed as an internal standard in gas chromatography (GC) and liquid chromatography (LC) mass spectrometry (MS) to ensure accurate quantification of amiodarone levels in various biological matrices. The deuterated compound provides a stable reference point that compensates for variability in sample preparation and analysis.
Table 1: Analytical Applications of this compound
| Application Area | Methodology | Purpose |
|---|---|---|
| Quantification | GC-MS / LC-MS | Accurate measurement of amiodarone levels |
| Pharmacokinetic Studies | Bioanalytical methods | Assessing drug absorption and distribution |
| Toxicology | Dried blood spot analysis | Evaluating drug exposure in clinical settings |
Pharmacokinetics and Drug Development
Research has utilized this compound to study the pharmacokinetics of amiodarone in various populations. The stable isotope allows for precise tracking of the drug's metabolism and elimination pathways.
Case Study: Pharmacokinetic Analysis
In a study involving patients with atrial fibrillation, researchers employed amiodarone-d4 to investigate the absorption rates and half-life of amiodarone. Results indicated significant variability in drug absorption, highlighting the importance of personalized dosing regimens .
Clinical Research
This compound has been instrumental in clinical studies assessing the efficacy and safety of amiodarone therapy. By providing an accurate measure of drug concentration, researchers can correlate therapeutic outcomes with plasma levels.
Table 2: Clinical Studies Utilizing this compound
| Study Focus | Findings | Reference |
|---|---|---|
| Atrial Fibrillation | Effective rate control with minimal side effects | PMC11508869 |
| Ventricular Arrhythmias | Improved survival rates in cardiac arrest patients | StatPearls |
| Drug Interactions | Significant interactions with anticoagulants | Basic and Clinical Pharmacology |
作用機序
アミオダロン-d4 (塩酸塩) は、心筋の脱分極中に発生するカリウム電流を遮断することで効果を発揮します。これは、心臓の活動電位の持続時間を長くし、心臓細胞の有効不応期を延長するため、心臓のリズムを安定させます . この化合物は、ナトリウムおよびカルシウム電流も阻害し、これは抗不整脈作用にさらに寄与します .
類似の化合物:
ドロネダロン: アミオダロンの類似体で、副作用が少なく設計されていますが、効果は低いです.
ソタロール: 同様の適応症に使用される別のクラス III 抗不整脈薬です.
ドフェチリド: 心房細動の治療に使用されるクラス III 抗不整脈薬です.
独自性: アミオダロン-d4 (塩酸塩) は、重水素標識のために、薬物動態および代謝研究に独自の長所を提供します。重水素原子は、代謝安定性を変化させ、代謝分解速度を低下させる可能性があり、有効性の向上と副作用の軽減につながる可能性があります。
結論として、アミオダロン-d4 (塩酸塩) は、臨床および研究環境の両方で貴重な化合物であり、アミオダロンの薬物動態と作用機序に関する洞察を提供し、高度な科学調査のためのツールを提供します。
類似化合物との比較
Amiodarone Hydrochloride (Parent Compound)
- CAS : 19774-82-4
- Molecular Formula: C25H29I2NO3·HCl
- Molecular Weight : 681.77 g/mol
- Mechanism : Class III antiarrhythmic agent; inhibits hERG potassium channels (IC50 = 45 nM) and voltage-gated sodium channels .
- Clinical Use : Treats ventricular and supraventricular arrhythmias.
- Purity/Formats : Available in tablets (100 mg, 200 mg) and pure powder (≥98%) .
Amiodarone-d10 Hydrochloride
Desethyl Amiodarone-d4 Hydrochloride
Table 1: Isotopic Variants of Amiodarone
| Compound | CAS Number | Molecular Weight (g/mol) | Key Application | Purity |
|---|---|---|---|---|
| Amiodarone Hydrochloride | 19774-82-4 | 681.77 | Antiarrhythmic therapy | ≥98% |
| This compound | 1216715-80-8 | 685.8 | Metabolic/Pharmacokinetic studies | >98% |
| Amiodarone-d10 Hydrochloride | 1261393-77-4 | 691.83 | Isotopic tracing | >98% |
| Desethyl Amiodarone-d4 HCl | 1189960-80-2 | 657.74 | Metabolite analysis | >95% |
Comparison with Structurally Similar Antiarrhythmic Agents
DDO-02005
Dequalinium Chloride
Dihydroberberine
Table 2: Antiarrhythmic Agents with Ion Channel Activity
| Compound | Target | IC50/EC50 | Clinical Status | Purity |
|---|---|---|---|---|
| Amiodarone HCl | hERG, Na+ channels | 45 nM (hERG) | Marketed | ≥98% |
| DDO-02005 | Kv1.5 | 0.72 μM | Preclinical | N/A |
| Dequalinium Chloride | Apamin-sensitive K+ | N/A | Marketed | >98% |
| Dihydroberberine | hERG | N/A | Research | >98% |
Comparison with Metabolites and Deuterated Analogs
Desethylamiodarone Hydrochloride
Diazoxide-d3
- Role : Deuterated form of Diazoxide, used in hyperinsulinism research.
- Purity : ≥98%; available in 5 mg and 10 mg formats .
Key Insight: Deuterated compounds like Amiodarone-d4 HCl and Diazoxide-d3 are critical for precise quantification in mass spectrometry, reducing background noise and improving analytical accuracy .
Research and Clinical Implications
- Amiodarone-d4 HCl: Retains parent drug’s ion channel blocking activity but offers improved traceability in metabolic studies. No clinical adverse effects unique to deuteration reported .
- Desethyl Amiodarone-d4 HCl : Enables tracking of metabolite distribution, crucial for understanding Amiodarone’s long half-life and tissue accumulation .
生物活性
Amiodarone-d4 hydrochloride is a stable isotope-labeled derivative of amiodarone, a widely used antiarrhythmic medication. This compound has garnered attention for its unique properties and applications in biological research, particularly in pharmacokinetics and therapeutic monitoring. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : CHClINO·HCl
- Molecular Weight : 685.80 g/mol
- CAS Number : 1216715-80-8
Amiodarone acts primarily as a class III antiarrhythmic agent, affecting cardiac action potentials by blocking potassium channels responsible for repolarization. The compound's biological activity includes:
- Potassium Channel Blockade : Inhibition of potassium currents leads to prolonged action potential duration and refractory period in cardiac tissues.
- Calcium Channel Modulation : Amiodarone also influences calcium channels, contributing to its antiarrhythmic effects.
- Beta-Adrenergic Receptor Blockade : It exhibits non-competitive antagonism at beta-adrenergic receptors, further stabilizing cardiac rhythm.
Biological Activities
This compound has been studied for various biological activities, which include but are not limited to:
- Antiarrhythmic Effects : Effective in treating ventricular tachycardia and fibrillation.
- Antiviral Activity : Exhibits potential against several viruses, including HIV and influenza .
- Apoptosis Induction : Promotes programmed cell death in cancer cells through mitochondrial pathways .
- Immunomodulatory Effects : Modulates immune responses, potentially impacting inflammatory conditions .
Pharmacokinetics
The pharmacokinetics of this compound mirrors that of its parent compound:
- Absorption : Bioavailability ranges from 35% to 65%, with food significantly enhancing absorption.
- Distribution : High volume of distribution due to extensive tissue binding.
- Metabolism : Primarily metabolized by CYP3A4 and CYP2C8 enzymes into desethylamiodarone (DEA), which also possesses antiarrhythmic properties.
- Elimination Half-Life : Ranges from 15 to 50 days, necessitating careful monitoring during therapy .
Case Study 1: Efficacy in Ventricular Fibrillation
A study involving patients with refractory ventricular fibrillation demonstrated that intravenous administration of amiodarone led to a significant increase in survival rates compared to placebo. The effective concentration was maintained within a therapeutic range of 1.0 to 2.5 μg/ml .
Case Study 2: Pulmonary Toxicity
In another case series, patients receiving high doses of amiodarone developed pulmonary toxicity characterized by hypersensitivity pneumonitis. Monitoring for respiratory symptoms is crucial, especially in long-term therapy .
Data Table: Biological Activities of this compound
Q & A
Q. How is Amiodarone-d4 Hydrochloride synthesized and characterized for research use?
this compound is synthesized via deuteration of the parent compound, Amiodarone Hydrochloride, at specific positions (typically the ethyl groups) to create a stable isotopic analog. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation, liquid chromatography-mass spectrometry (LC-MS) for purity assessment (>98%), and validation against pharmacopeial standards (e.g., USP methods for related compounds) . Key parameters include isotopic purity (≥98% deuterated form) and structural confirmation via FT-IR to ensure alignment with non-deuterated analogs .
Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?
Researchers should employ reversed-phase HPLC with UV detection (240 nm) or LC-MS/MS for high sensitivity. For example, a validated method involves:
- Column : C18 (4.6 mm × 15 cm, 5 µm packing).
- Mobile phase : Acetonitrile/water (1:1) with 0.1% formic acid.
- Calibration : Linear range of 0.01–10 µg/mL, with detection limits <0.005 µg/mL . Deuterated internal standards (e.g., Desethyl this compound) are critical for correcting matrix effects in pharmacokinetic studies .
Q. What metabolic pathways are associated with this compound, and how do deuterium substitutions influence its pharmacokinetics?
The primary metabolic pathway involves CYP3A4-mediated N-deethylation to form Desethyl this compound, a major active metabolite . Deuterium substitution slows hepatic metabolism due to the kinetic isotope effect, prolonging half-life and altering tissue distribution. Researchers should compare metabolic profiles using in vitro microsomal assays (human liver microsomes + NADPH) and in vivo rodent models to quantify deuterium-specific effects .
Advanced Research Questions
Q. How should experimental designs account for this compound’s dual inhibition of potassium channels (hERG/Kv1.5) in arrhythmia models?
- In vitro : Use voltage-clamp electrophysiology on HEK293 cells expressing hERG or Kv1.5 channels. Measure IC50 values (e.g., 45 nM for hERG inhibition) and assess use-dependent blockade via repetitive pulsing .
- In vivo : Employ CaCl2-ACh-induced atrial fibrillation (AF) rat models. Compare deuterated vs. non-deuterated Amiodarone to evaluate enhanced efficacy due to prolonged channel blockade .
- Data interpretation : Correlate hERG inhibition (QT prolongation) with Kv1.5 blockade (anti-AF effects) to balance proarrhythmic risks and therapeutic benefits .
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental models?
Contradictions often arise from:
- Deuterium kinetic effects : Slower metabolism in whole-cell vs. membrane-free assays.
- Tissue-specific isoforms : Variant CYP3A activity in hepatocytes vs. cardiac tissues. Mitigate discrepancies by standardizing assay conditions (e.g., temperature, pH) and validating results across multiple models (e.g., Langendorff-perfused hearts vs. isolated cardiomyocytes) .
Q. What methodological strategies are optimal for detecting trace impurities (e.g., desethyl metabolites) in this compound formulations?
- HPLC-DAD : Use a silica gel TLC plate with a developing solvent system (e.g., methylene chloride/methanol/ammonia) and spray with potassium iodobismuthate for impurity visualization. Limit desethyl-related compounds to <0.02% .
- LC-MS/MS : Monitor m/z transitions specific to deuterated vs. non-deuterated impurities. For example, track m/z 686.8 (Amiodarone-d4) vs. m/z 682.8 (non-deuterated form) .
Q. How can in vivo studies be designed to evaluate the autophagy-modulating effects of this compound?
- Model : Use cardiac fibroblast cultures or transgenic mice with autophagy reporters (e.g., LC3-GFP).
- Assays : Quantify autophagosome formation via Western blot (LC3-II/I ratio) and p62 degradation.
- Mechanistic insight : Co-treat with ERK1/2 inhibitors (e.g., U0126) to dissect MAPK signaling’s role in deuterated compound-induced autophagy .
Q. What are best practices for validating deuterium labeling efficiency in this compound for tracer studies?
- NMR : Analyze chemical shifts in the ethyl region (δ 1.0–1.5 ppm) to confirm deuterium incorporation at the C-2 and C-3 positions.
- Isotopic enrichment : Use high-resolution MS to calculate the percentage of D4 vs. D3/D2 species, ensuring >98% isotopic purity .
- Stability testing : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor deuterium loss via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
